molecular formula C13H29NO2 B8714253 3-(Decylamino)propane-1,2-diol CAS No. 1191-45-3

3-(Decylamino)propane-1,2-diol

Cat. No. B8714253
M. Wt: 231.37 g/mol
InChI Key: UIEJEXBQVZLMGC-UHFFFAOYSA-N
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Patent
US05466438

Procedure details

The procedures of Ulsperger et al., J. Prakt. Chemie, Vol. 27, pp. 195-212 (1965), the disclosures of which are hereby incorporated herein by reference in their entirety, were substantially followed. Specifically, 15.8 g decylamine (0.1M) and 7.4 g glycidol (0.1M) were mixed in 250 ml methanol at 60°-80° C. and refluxed for 10 hours. The methanol was rotary evaporatated. The product was a semisolid, 23.2 g (yield 100%). After recrystallization with hexane, pure white solid DDP, m.p. 65°-67° C. (m.p. 70°-70.5° C., lit.), was recovered.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:12]1[O:14][CH:13]1[CH2:15][OH:16]>CO>[CH2:1]([NH:11][CH2:12][CH:13]([OH:14])[CH2:15][OH:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
C(CCCCCCCCC)N
Name
Quantity
7.4 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After recrystallization with hexane, pure white solid DDP, m.p. 65°-67° C. (m.p. 70°-70.5° C., lit.)
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)NCC(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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